molecular formula C6H4N4O4 B1346690 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 3775-55-1

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1346690
CAS No.: 3775-55-1
M. Wt: 196.12 g/mol
InChI Key: VTWQUFUBSCXPOW-UHFFFAOYSA-N
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Description

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring fused with a nitrofuran moiety

Biochemical Analysis

Biochemical Properties

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitroreductase enzymes, which reduce the nitro group to an amino group, leading to the formation of reactive intermediates. These intermediates can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to mutagenic and cytotoxic effects . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been shown to inhibit certain bacterial enzymes, making it a potential antibacterial agent .

Cellular Effects

The effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . Moreover, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole has been observed to modulate the expression of genes involved in the stress response, DNA repair, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole exerts its effects through several mechanisms. It binds to DNA and proteins, forming adducts that can interfere with their normal functions . The compound also inhibits the activity of certain enzymes by binding to their active sites, leading to enzyme inactivation . Additionally, 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can lead to persistent cellular damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-furoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

    Reduction: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
  • 2-Amino-5-(5-nitro-2-furyl)-1,3,4-triazole

Uniqueness

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWQUFUBSCXPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020058
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-55-1
Record name 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
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5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
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5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

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